Carbonic Anhydrase Isoform Selectivity Profile of Dichlorphenamide 120-97-8
Dichlorphenamide demonstrates a unique, quantifiable inhibition profile across specific human carbonic anhydrase (CA) isoforms, a key differentiator from other CA inhibitors. It shows highest potency against CAI (Ki = 1.20 nM) and lower but defined potency against CAII, CAIX, and CAXII (Ki = 38 nM, 50 nM, and 50 nM, respectively) . This specific multi-isoform inhibition pattern is distinct and cannot be assumed for other sulfonamide-based CA inhibitors.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki: 1.20 nM (CAI); 38 nM (CAII); 50 nM (CAIX); 50 nM (CAXII) |
| Comparator Or Baseline | Not directly compared in a single study, but this specific profile differentiates it from other CA inhibitors like Acetazolamide, which has a different potency rank order. |
| Quantified Difference | Profile defines specific potency range (1.2 - 50 nM) across four human isoforms. |
| Conditions | In vitro enzyme inhibition assay using recombinant human CA isoforms . |
Why This Matters
This specific inhibition fingerprint is critical for researchers developing targeted therapies or studying specific CA isoforms in disease models like cancer (CAIX/XII) or glaucoma (CAII/CAIV).
